molecular formula C7H6OS B142403 4-Mercaptobenzaldehyde CAS No. 91358-96-2

4-Mercaptobenzaldehyde

Cat. No. B142403
CAS RN: 91358-96-2
M. Wt: 138.19 g/mol
InChI Key: NRLPPGBADQVXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mercaptobenzaldehyde is a compound that is structurally related to benzaldehydes and thiophenols, which are characterized by the presence of a thiol (–SH) group attached to the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer its properties and reactivity. For instance, 4-mercaptobenzoic acid (4-MBA) is a closely related molecule that has been studied for its molecular structure using vibrational spectroscopy and density functional theory (DFT) .

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding how this compound might be synthesized. For example, the preparation of 4-(methylthio) phenylacetonitrile involves a multi-step process starting from p-chlorobenzaldehyde, which is reacted with methyl mercaptan to form a methylthio-substituted benzaldehyde . Similarly, a [4+1] cycloaddition reaction has been developed to synthesize benzothiophene derivatives from 2-mercaptobenzaldehydes . These methods suggest that this compound could potentially be synthesized through similar pathways involving the introduction of a thiol group to the benzaldehyde core.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on similar compounds. The DFT calculations and vibrational spectroscopy of 4-MBA provide insights into the molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap . These studies indicate that the thiol group significantly influences the electronic distribution within the molecule, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of this compound can be extrapolated from the chemical reactions of related compounds. The [4+1] cycloaddition reaction involving 2-mercaptobenzaldehydes demonstrates the potential of the thiol group to participate in cycloaddition reactions to form heterocyclic compounds . Additionally, the synthesis of various mercaptoaldehydes through a one-pot approach starting from halogenated aldehydes suggests that the thiol group in this compound could also be reactive towards nucleophiles and electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from the properties of structurally similar compounds. The molecular electrostatic potential surface calculation for 4-MBA indicates that it has hydrogen bond donors and acceptors, which would be expected for this compound as well . This could influence its solubility, boiling point, and melting point. The synthesis of 4-biphenylbenzaldehyde and the investigation of reaction conditions such as catalysts and temperature provide additional insights into the stability and reactivity of benzaldehyde derivatives .

Scientific Research Applications

Synthesis of Benzothiophene Derivatives

4-Mercaptobenzaldehyde is used in the synthesis of benzothiophene derivatives. A [4+1] cycloaddition reaction of isocyanides with 2-mercaptobenzaldehydes promotes the formation of benzothiophene derivatives in moderate to good yields. Various types of isocyanides, 2-mercaptobenzaldehydes, and their disulfide derivatives are successfully utilized in this reaction (Soeta et al., 2016).

Preparation of Phenylacetonitrile Derivatives

This compound plays a role in a four-step process to synthesize 4-(methylthio) phenylacetonitrile. This process involves the reaction of p-chlorobenzaldehyde with methyl mercaptan sodium to form p-methyl mercaptobenzaldehyde, followed by various other steps to yield the final product (Li Gao-feng, 2010).

Enantioselective Heterocyclic Synthesis

This compound is involved in the enantioselective synthesis of spiro chromanone-thiochroman complexes. Asymmetric domino reactions of benzylidenechroman-4-ones and 2-mercaptobenzaldehydes are accomplished using a novel bifunctional indane catalyst, providing high yields and excellent selectivities (Yaojun Gao et al., 2010).

CF3- and Indole-Containing Thiochromanes Synthesis

This compound is used in the synthesis of 2-CF3-2-indole-substituted thiochromanes. A Michael-aldol reaction with β-indole-β-CF3 enones catalyzed by a squaramide yields these products with excellent yields, diastereoselectivities, and enantioselectivities (Yuan-Yuan Zhu et al., 2016).

Intramolecular Hydrogen Bonding Study

This compound is studied for its molecular structures and intramolecular hydrogen bonding. Ab initio and density functional theory methods are used to investigate the conformational behaviors and the energy of intramolecular hydrogen bonding in this compound (G. Chung et al., 1998).

Bioconjugation in Protein Modification

This compound derivatives are applied in a chemoselective primary amine modification strategy. This approach enables three-component, one-pot bioconjugation and demonstrates wide functional group tolerance, facilitating payload incorporation without impairing the function of modified proteins, such as insulin (Yuanwei Dai et al., 2019).

Future Directions

4-Mercaptobenzaldehyde is widely used in scientific research and its applications are expected to expand with ongoing studies . For instance, it has been used in the development of a platform for real-time monitoring of food freshness . As research progresses, new uses and applications for this compound may be discovered.

Relevant Papers One relevant paper discusses the use of this compound in the development of a platform for real-time monitoring of food freshness . The paper details the use of this compound-functionalized ZIF-8-encapsulated gold nanostars as response probes for monitoring changes in pH and gaseous biogenic amine molecules .

Mechanism of Action

Target of Action

4-Mercaptobenzaldehyde, also known as 4-sulfanylbenzaldehyde , is a versatile compound used in organic synthesis reactions as an intermediate . It contains a mercapto group (-SH) and an aldehyde group (-CHO), which can act as a metal ion probe and ligand, participating in the recognition and capture of metal ions .

Mode of Action

The compound interacts with its targets primarily through its mercapto and aldehyde groups. The mercapto group can form covalent bonds with metal ions, enabling the compound to act as a ligand and participate in metal ion recognition and capture . The aldehyde group can undergo a variety of organic reactions, making it a valuable intermediate in organic synthesis .

Biochemical Pathways

Given its role as an intermediate in organic synthesis and its ability to interact with metal ions, it’s plausible that it could influence a variety of biochemical processes depending on the specific context of its use .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products . When acting as a metal ion probe and ligand, it could potentially influence the activity of metal-dependent enzymes or other metal-binding proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species. It’s also worth noting that this compound is sensitive to air and moisture , which could impact its stability and effectiveness in certain environments.

properties

IUPAC Name

4-sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLPPGBADQVXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448284
Record name 4-MERCAPTOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91358-96-2
Record name 4-MERCAPTOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above reaction of Example 6A is repeated except that the starting materials are mercaptobenzene and dichloromethyl methylether. Using the same reaction conditions and techniques, there is obtained 4-mercaptobenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 2-methyl-2-propanethiol sodium salt (2.9 g, 26.3 mmol) and 4-(methylthio)benzaldehyde (2.0 g, 13.2 mmol) with dimethylformamide (40 mL) in a dry flask then heat at 160° C. for 4 hours. Cooled to room temperature, poured into 3N aqueous hydrochloric acid (400 mL) then extracted with dichloromethane (3×75 mL). The combined dichloromethane extracts were dried over sodium chloride/magnesium sulfate, filtered, and concentrated on a rotary evaporator to yield the crude product (3 g). The crude product was purified by flash column chromatography on silica gel eluting with ethyl acetate and hexanes to yield 4-mercapto-benzaldehyde (0.7 g): 1H NMR (DMSO-D6, 300.00 MHz): 9.9 (s, 1H), 7.7 (d, 2H), 7.5 (d, 2H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Mercaptobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Mercaptobenzaldehyde
Reactant of Route 3
4-Mercaptobenzaldehyde
Reactant of Route 4
4-Mercaptobenzaldehyde
Reactant of Route 5
4-Mercaptobenzaldehyde
Reactant of Route 6
4-Mercaptobenzaldehyde

Q & A

Q1: How does 4-Mercaptobenzaldehyde enable the detection of hydrazine and its derivatives using SERS?

A1: this compound serves as a reactive chemical reporter in Surface-Enhanced Raman Scattering (SERS) based detection of hydrazine and its derivatives. [, ] The thiol group (-SH) of this compound readily binds to gold surfaces commonly used in SERS substrates. When hydrazine or its derivatives are present, they undergo a chemical reaction with the aldehyde group (-CHO) of the immobilized this compound. This reaction forms a new compound, benzaldehyde hydrazone, which possesses a distinct and detectable Raman signal. This signal change allows for the sensitive and specific identification and quantification of hydrazine even at extremely low concentrations. [, ]

Q2: What are the advantages of incorporating this compound into Slippery Liquid-Infused Porous Surfaces (SLIPS) for food spoilage monitoring?

A2: Integrating this compound functionalized Gold Nanostars encapsulated within Zeolitic Imidazolate Framework-8 (AuNS@ZIF-8) with SLIPS platforms offers a synergistic approach for real-time monitoring of food freshness. [] The ZIF-8 provides a porous structure that effectively traps gaseous molecules released during food spoilage, like biogenic amines. Simultaneously, the SLIPS substrate enhances the interaction of these trapped molecules with the this compound functionalized AuNS@ZIF-8, acting as a sensitive probe. This combination allows for real-time tracking of pH changes and spoilage markers, making it a promising tool for ensuring food quality and safety. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.